molecular formula C21H25FN4O3 B5637813 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide

2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide

Cat. No. B5637813
M. Wt: 400.4 g/mol
InChI Key: KFRDKSDOEPHNBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex reactions like the Whol Ziegler reaction, the Williamson reaction, and aminolysis. For instance, Li Ming-zhu (2008) discussed the synthesis of a related compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, highlighting the intricate steps involved in the synthesis of such molecules (Li Ming-zhu, 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide is characterized by the presence of multiple functional groups, such as the piperazinyl and pyridinylmethyl groups. These structural features are crucial in determining the compound's biological activity and pharmacological profile.

Chemical Reactions and Properties

Compounds of this nature often undergo biotransformation in the body, leading to the formation of various metabolites. For example, the study of the metabolites of KB-2796, a similar compound, in rat bile, urine, and feces revealed significant pathways of biotransformation, including O-demethylation, N-dealkylation, and hydroxylation (T. Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their formulation and administration. For instance, the synthesis of the aqueous-soluble K-604 compound, a variant of this class, demonstrates the importance of physical properties in the development of pharmaceuticals (K. Shibuya et al., 2018).

properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-25(14-16-5-3-4-8-23-16)20(27)12-19-21(28)24-9-10-26(19)13-15-6-7-17(29-2)11-18(15)22/h3-8,11,19H,9-10,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRDKSDOEPHNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)CC2C(=O)NCCN2CC3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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